2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a benzenesulfonyl group at the 1-position and an acetamide side chain terminating in a 4-chlorophenethyl moiety.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-18-11-9-17(10-12-18)13-14-23-21(25)16-19-6-4-5-15-24(19)28(26,27)20-7-2-1-3-8-20/h1-3,7-12,19H,4-6,13-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETKBSOGIYOVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, often using reagents like sulfonyl chlorides.
Attachment of the Chlorophenethyl Moiety: The chlorophenethyl group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis with structurally related acetamide derivatives:
Key Observations
Piperidine vs. Piperazine: The target compound’s piperidine ring (vs. Piperazine derivatives often exhibit enhanced solubility due to increased hydrogen bonding capacity.
Sulfonyl Groups :
- The benzenesulfonyl group in the target compound and CAS 866590-95-6 may confer resistance to oxidative metabolism compared to compounds lacking this moiety (e.g., methoxy or propynyloxy groups in Mandipropamid) .
Chlorophenyl Substituents: The 4-chlorophenethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-chlorinated analogs like CAS 101345-67-9 (logP ~2.8), suggesting improved CNS penetration .
Biological Activity :
- While Mandipropamid is a pesticide, structural analogs like Thiofentanyl () highlight the role of acetamide derivatives in opioid receptor targeting. The target compound’s lack of a thienyl or propanamide group (cf. Thiofentanyl) likely shifts its pharmacological profile .
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a synthetic organic compound classified as a piperidine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in pain management and neurological disorders.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.92 g/mol. It features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety, which are critical for its pharmacological properties. The presence of a 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN2O4S |
| Molecular Weight | 422.92 g/mol |
| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water |
| Melting Point | 138°C to 139°C |
The compound acts primarily as an antagonist of N-type calcium channels, which play a significant role in pain perception. By inhibiting these channels, the compound can reduce various types of pain, including inflammatory and neuropathic pain. This mechanism is particularly relevant for conditions where traditional analgesics may be ineffective.
Pain Management
Research indicates that 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide exhibits significant analgesic properties. It has been tested in various animal models for its efficacy against inflammatory pain, neuropathic pain, and nociceptive pain. The compound's ability to modulate calcium influx at nerve terminals is crucial for its analgesic effects.
Antimicrobial Activity
In addition to its analgesic properties, this compound has shown potential antimicrobial activity. Studies have indicated that piperidine derivatives can exhibit varying degrees of antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The sulfonamide group in the structure is believed to contribute to this activity by interfering with bacterial enzyme functions.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is important in the treatment of neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.
Case Studies and Research Findings
- Analgesic Efficacy : In a study involving rodent models, the compound was administered at various doses to assess its analgesic effects. Results demonstrated a dose-dependent reduction in pain responses compared to control groups, indicating strong analgesic potential.
- Antibacterial Screening : A series of synthesized piperidine derivatives were screened for antibacterial activity, with some derivatives showing moderate to strong inhibition against specific bacterial strains. The sulfonamide moiety was identified as a key contributor to this activity.
- Enzyme Inhibition Studies : Research focused on the interaction of the compound with AChE revealed that it exhibited competitive inhibition characteristics, suggesting potential therapeutic applications in cognitive enhancement therapies.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization involves adjusting reaction parameters such as solvent polarity (e.g., dichloromethane for sulfonylation), temperature (0–5°C for acid-sensitive steps), and stoichiometry of reagents (e.g., 1.2 equivalents of benzenesulfonyl chloride). Monitoring via thin-layer chromatography (TLC) at each step ensures intermediate purity, while final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Catalysts like triethylamine improve sulfonamide bond formation efficiency .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Use 1H/13C NMR to confirm piperidine ring substitution patterns and acetamide linkage (δ 2.1–2.3 ppm for CH2CO, δ 7.2–8.1 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) validates molecular weight (C21H25ClN2O3S, [M+H]+ = 421.12). Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, amide C=O at 1650 cm⁻¹) .
Q. Which functional groups are critical for its chemical reactivity and pharmacological activity?
- Methodological Answer : The sulfonamide group (electron-withdrawing) enhances electrophilicity for nucleophilic substitutions, while the piperidine ring allows conformational flexibility for receptor binding. The 4-chlorophenethyl moiety contributes to hydrophobic interactions in biological targets. Reactivity studies (e.g., hydrolysis under acidic/basic conditions) confirm acetamide stability .
Q. How can purity be confirmed post-synthesis?
- Methodological Answer : HPLC with a C18 column (gradient: 50–90% acetonitrile in water, 0.1% TFA) achieves >95% purity. Melting point analysis (e.g., 148–150°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) provide additional validation .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies (e.g., AChE IC50 variability) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use recombinant human AChE vs. bovine sources to eliminate species-specific effects.
- Control pH (7.4) and temperature (37°C) to mimic physiological conditions.
- Validate via Lineweaver-Burk plots to distinguish competitive (Km changes) vs. non-competitive inhibition. Cross-check with molecular docking (AutoDock Vina) to assess binding mode consistency .
Q. What mechanistic insights explain its competitive inhibition of acetylcholinesterase (AChE)?
- Methodological Answer : Docking studies suggest the sulfonamide group interacts with Trp86 in the AChE catalytic gorge, while the 4-chlorophenethyl chain occupies the peripheral anionic site. Confirm via site-directed mutagenesis (e.g., Trp86Ala mutants show reduced binding) and isothermal titration calorimetry (ITC) to quantify binding enthalpy .
Q. How can structural derivatives enhance target selectivity (e.g., reducing off-target effects)?
- Methodological Answer : Modify the piperidine ring (e.g., introduce methyl groups to restrict conformation) or replace the 4-chlorophenyl with polar groups (e.g., pyridine) to alter hydrophobicity. Use structure-activity relationship (SAR) studies with in vitro assays (e.g., kinase panels) to identify selectivity drivers. Computational screening (Schrödinger Suite) prioritizes derivatives with predicted lower off-target binding .
Q. What experimental approaches elucidate the role of the sulfonamide moiety in biological activity?
- Methodological Answer : Synthesize analogs with sulfonamide replacements (e.g., carbonyl or phosphonate groups) and compare bioactivity. Use X-ray crystallography to resolve ligand-enzyme complexes, identifying hydrogen bonds between sulfonyl oxygens and active-site residues. Proteolytic stability assays assess resistance to metabolic degradation .
Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies :
- Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours.
- Monitor degradation via LC-MS; identify major breakdown products (e.g., hydrolysis of the acetamide group).
- Use Arrhenius kinetics to extrapolate shelf life under storage conditions .
Q. What strategies address low solubility in aqueous media during in vitro assays?
- Methodological Answer :
Employ co-solvents (≤1% DMSO) or cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility. Validate via dynamic light scattering (DLS) to confirm absence of aggregates. Alternatively, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
